molecular formula C50H57NO17 B1454920 7-Xylosyl-10-deacetyltaxol CAS No. 90332-63-1

7-Xylosyl-10-deacetyltaxol

Cat. No.: B1454920
CAS No.: 90332-63-1
M. Wt: 944.0 g/mol
InChI Key: ORKLEZFXASNLFJ-DYLQFHMVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Types of Reactions

7-Xylosyl-10-deacetyltaxol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions often involve controlled temperatures, pH levels, and the presence of specific solvents .

Major Products

The major products formed from the reactions of this compound include 10-deacetyltaxol, which is a key intermediate in the semi-synthesis of paclitaxel . Other products may include various taxanes and cephalomannine .

Properties

CAS No.

90332-63-1

Molecular Formula

C50H57NO17

Molecular Weight

944.0 g/mol

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,12-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

InChI

InChI=1S/C50H57NO17/c1-25-31(65-45(61)38(56)35(27-15-9-6-10-16-27)51-43(59)28-17-11-7-12-18-28)22-50(62)42(67-44(60)29-19-13-8-14-20-29)40-48(5,41(58)37(55)34(25)47(50,3)4)32(21-33-49(40,24-64-33)68-26(2)52)66-46-39(57)36(54)30(53)23-63-46/h6-20,30-33,35-40,42,46,53-57,62H,21-24H2,1-5H3,(H,51,59)/t30-,31+,32+,33-,35+,36+,37-,38-,39-,40+,42+,46+,48-,49+,50-/m1/s1

InChI Key

ORKLEZFXASNLFJ-DYLQFHMVSA-N

SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC8C(C(C(CO8)O)O)O)C)O

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)C)O

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC8C(C(C(CO8)O)O)O)C)O

Synonyms

7-xylosyl-10-deacetyl-taxol
7-xylosyl-10-deacetyltaxol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Xylosyl-10-deacetyltaxol
Reactant of Route 2
7-Xylosyl-10-deacetyltaxol
Reactant of Route 3
7-Xylosyl-10-deacetyltaxol
Reactant of Route 4
Reactant of Route 4
7-Xylosyl-10-deacetyltaxol
Reactant of Route 5
Reactant of Route 5
7-Xylosyl-10-deacetyltaxol
Reactant of Route 6
7-Xylosyl-10-deacetyltaxol
Customer
Q & A

Q1: What is the significance of 7-xylosyl-10-deacetyltaxol in paclitaxel production?

A1: 7-xyl-10-DAT is a crucial precursor in paclitaxel biosynthesis. It can be chemically transformed into paclitaxel through a series of reactions, including xylosyl removal and acetylation. [] This semi-synthetic approach offers a more sustainable alternative to paclitaxel production compared to direct extraction from Taxus trees, which is known for its low yield and environmental concerns.

Q2: How can this compound be isolated from Taxus plants?

A2: Several methods have been developed for 7-xyl-10-DAT extraction and purification. One effective technique involves using macroporous resin column chromatography. [] This method utilizes resins like AB-8, which exhibit high adsorption and desorption capacities for 7-xyl-10-DAT. By optimizing parameters such as solvent concentration and flow rate, high purity and yield can be achieved.

Q3: Are there alternative methods for obtaining 10-deacetyltaxol, a key intermediate in paclitaxel synthesis, from this compound?

A3: Yes, besides chemical synthesis, microbial hydrolysis has emerged as a promising approach for converting 7-xyl-10-DAT to 10-deacetyltaxol. [] This method utilizes specific microorganisms capable of cleaving the xylosyl group from 7-xyl-10-DAT, resulting in the production of 10-deacetyltaxol. This biocatalytic route offers advantages such as mild reaction conditions and reduced environmental impact.

Q4: What analytical techniques are employed to identify and quantify this compound in plant extracts?

A4: High-performance liquid chromatography (HPLC) coupled with various detectors is widely used for the analysis of 7-xyl-10-DAT. Researchers have employed HPLC methods utilizing pentafluorophenyl columns [] and combined it with techniques like mass spectrometry (MS) for enhanced sensitivity and selectivity in quantifying 7-xyl-10-DAT alongside other taxoids. Thin-layer chromatography (TLC) also provides a rapid and cost-effective approach for detecting 7-xyl-10-DAT in Taxus chinensis extracts. []

Q5: How does the chemical composition of Taxus species affect the content of this compound and other valuable taxoids?

A5: Research has shown that the distribution of taxoids, including 7-xyl-10-DAT, can vary significantly among different Taxus species. [] For example, studies have revealed that Taxus chinensis exhibits higher 7-xyl-10-DAT levels compared to other species like Taxus media. This highlights the importance of considering species-specific variations in taxoid content for efficient extraction and utilization.

Q6: Can environmental factors influence the accumulation of this compound in Taxus plants?

A6: Yes, environmental conditions can impact taxane production in Taxus. Research suggests that supplementing UV-B radiation can influence taxane biosynthesis in Taxus chinensis var. mairei. [] While increased UV-B exposure was found to promote paclitaxel accumulation, it inhibited the production of 7-xyl-10-DAT, indicating a complex interplay between environmental stressors and secondary metabolite production in Taxus.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.